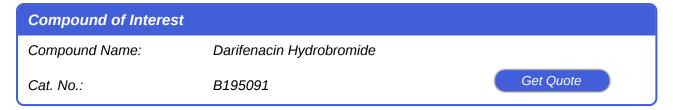




Darifenacin Hydrobromide: An In-depth Technical Guide to Solubility and Stability Studies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Darifenacin Hydrobromide**, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Physicochemical Properties

Darifenacin Hydrobromide ($C_{28}H_{30}N_2O_2 \cdot HBr$) is a white to almost white crystalline powder. It is a moderately lipophilic and basic compound.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation design. The solubility of **Darifenacin Hydrobromide** has been evaluated in various solvents.

Table 1: Solubility of Darifenacin Hydrobromide in Various Solvents



Solvent	Solubility (mg/mL)	Reference
Dimethyl Sulfoxide (DMSO)	~117[1], 20[2], 2[3][4]	[1][2][3][4]
Dimethylformamide (DMF)	~3	[3][4]
Ethanol	~0.3	[3][4]
Water	Insoluble/Sparingly soluble	[1]
1:1 solution of DMF:PBS (pH 7.2)	~0.5	[3][4]

Note: Solubility values can vary depending on the experimental conditions such as temperature and the specific batch of the compound.

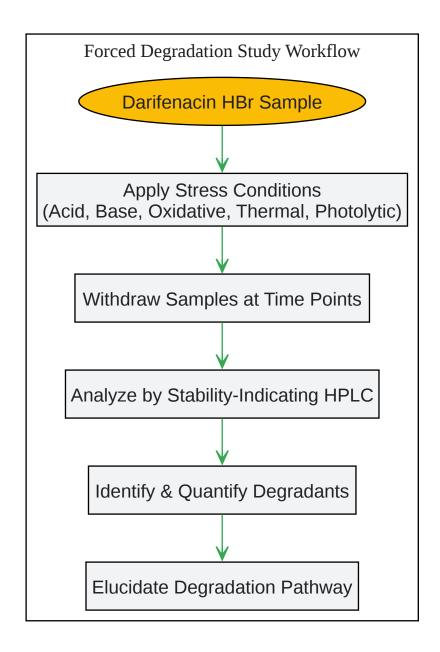
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method.

- Preparation: An excess amount of Darifenacin Hydrobromide is added to a known volume of the selected solvent in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of Darifenacin Hydrobromide in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.











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